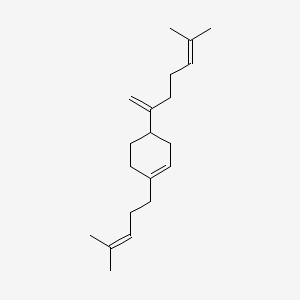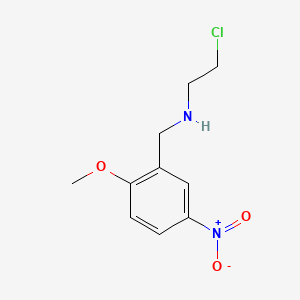
Benzylamine, N-(2-chloroethyl)-2-methoxy-5-nitro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Chloroethyl)-2-methoxy-5-nitrobenzylamine is an organic compound that belongs to the class of benzylamines This compound is characterized by the presence of a chloroethyl group, a methoxy group, and a nitro group attached to a benzylamine backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chloroethyl)-2-methoxy-5-nitrobenzylamine typically involves the reaction of 2-methoxy-5-nitrobenzylamine with 2-chloroethanol under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the amine group attacks the electrophilic carbon of the chloroethyl group, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of N-(2-Chloroethyl)-2-methoxy-5-nitrobenzylamine can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-Chloroethyl)-2-methoxy-5-nitrobenzylamine undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chloroethyl group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the chloroethyl group under basic conditions.
Major Products Formed
Oxidation: The major product is the corresponding nitro compound.
Reduction: The major product is the corresponding amine.
Substitution: The major products depend on the nucleophile used in the reaction.
Aplicaciones Científicas De Investigación
N-(2-Chloroethyl)-2-methoxy-5-nitrobenzylamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties, particularly in the development of anticancer agents.
Industry: It is used in the production of specialty chemicals and intermediates for pharmaceuticals.
Mecanismo De Acción
The mechanism of action of N-(2-Chloroethyl)-2-methoxy-5-nitrobenzylamine involves its interaction with cellular components. The chloroethyl group can form covalent bonds with nucleophilic sites in biomolecules, leading to the formation of adducts. This can result in the disruption of cellular processes and the induction of cytotoxic effects. The nitro group can also undergo reduction to form reactive intermediates that can further interact with cellular targets.
Comparación Con Compuestos Similares
Similar Compounds
N-(2-Chloroethyl)-N-nitrosoureas: These compounds share the chloroethyl group and are known for their anticancer properties.
2-Chloroethylamine: This compound is structurally similar but lacks the methoxy and nitro groups.
2-Methoxy-5-nitrobenzylamine: This compound shares the benzylamine backbone but lacks the chloroethyl group.
Uniqueness
N-(2-Chloroethyl)-2-methoxy-5-nitrobenzylamine is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the chloroethyl group allows for nucleophilic substitution reactions, while the nitro group can undergo reduction to form reactive intermediates. The methoxy group can influence the compound’s solubility and interaction with other molecules.
Propiedades
Número CAS |
56538-01-3 |
|---|---|
Fórmula molecular |
C10H13ClN2O3 |
Peso molecular |
244.67 g/mol |
Nombre IUPAC |
2-chloro-N-[(2-methoxy-5-nitrophenyl)methyl]ethanamine |
InChI |
InChI=1S/C10H13ClN2O3/c1-16-10-3-2-9(13(14)15)6-8(10)7-12-5-4-11/h2-3,6,12H,4-5,7H2,1H3 |
Clave InChI |
APKWZCHXKUTRGW-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)[N+](=O)[O-])CNCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


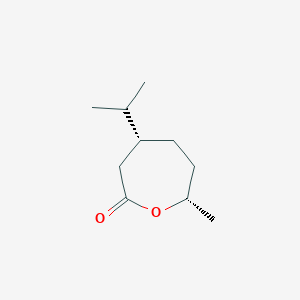
![1-[4-Methoxy-3-(methylsulfanyl)phenyl]methanamine](/img/structure/B13810789.png)
![2-[(Trimethylsilyl)oxy]-1-([(trimethylsilyl)oxy]methyl)ethyl (9E)-9-OC tadecenoate](/img/structure/B13810796.png)

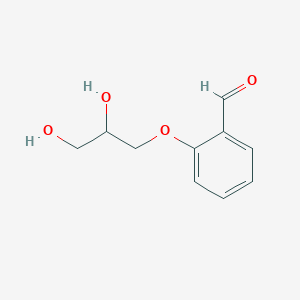
![Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(2,5-dimethylphenyl)-](/img/structure/B13810808.png)
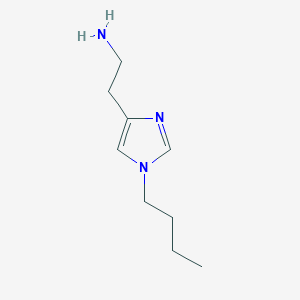

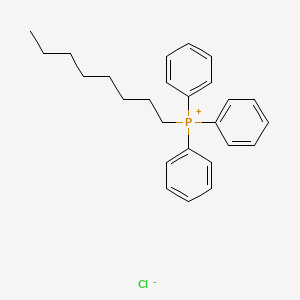
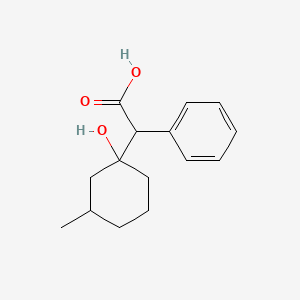
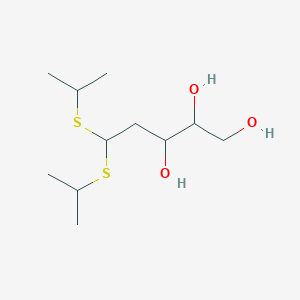
![Phosphonic acid, [1-[(1-methylethylidene)amino]ethyl]-, bis(trimethylsilyl) ester](/img/structure/B13810865.png)
![2-[[2-(Propanoylamino)benzoyl]amino]benzoic acid](/img/structure/B13810867.png)
